delta-Valerolactone-3,3,4,4-D4
Description
Significance of Deuterium (B1214612) Labeling in Advancing Chemical Sciences
Deuterium (²H or D) labeling, the substitution of a hydrogen atom (¹H) with a deuterium atom, offers a unique and powerful method for investigating a wide array of chemical and biological phenomena. thalesnano.comclearsynth.comsymeres.com This is primarily due to the significant mass difference between the two isotopes, which, while not altering the fundamental chemical properties of the molecule, can influence the rates of chemical reactions. libretexts.org This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into reaction mechanisms, particularly in identifying the rate-determining step of a reaction. libretexts.orgnih.gov If the breaking of a carbon-hydrogen bond is part of the slowest step of a reaction, replacing that hydrogen with deuterium will slow the reaction down, a change that can be measured and analyzed. libretexts.orgnih.gov
Beyond mechanistic studies, deuterium-labeled compounds are extensively used in various analytical techniques. In mass spectrometry, they serve as ideal internal standards for precise quantification of target molecules in complex mixtures. thalesnano.com Their increased mass allows them to be easily distinguished from their non-labeled counterparts. thalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from the solvent's hydrogen atoms, allowing for clearer observation of the sample's proton signals. studymind.co.uk Furthermore, selective deuterium labeling within a molecule can aid in the assignment of signals in complex NMR spectra and provide information about molecular structure and dynamics. clearsynth.comquora.com Deuterium labeling is also instrumental in drug discovery and development, where it can be used to study the metabolic fate of drug candidates, potentially leading to improved metabolic stability and pharmacokinetic profiles. clearsynth.comsymeres.comacs.org
Overview of Delta-Valerolactone (B126995) and its Deuterated Analog, Delta-Valerolactone-3,3,4,4-D4
Delta-valerolactone (δ-valerolactone) is a cyclic ester, or lactone, with a six-membered ring. chemdad.com It is a versatile chemical intermediate used in the synthesis of various compounds, including polyesters and polyurethanes. chemdad.combasf.com The ring-opening polymerization of δ-valerolactone produces poly(δ-valerolactone), a biodegradable and biocompatible polymer with potential applications in the biomedical field, such as in drug delivery systems and tissue engineering. chemicalbook.comfiveable.me
This compound is a deuterated analog of delta-valerolactone where four hydrogen atoms at the 3rd and 4th positions of the ring have been replaced by deuterium atoms. evitachem.com This specific labeling pattern makes it a valuable tool for scientific research. Its primary application lies in its use as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of unlabeled delta-valerolactone or related compounds. evitachem.com The synthesis of this compound typically involves the deuteration of delta-valerolactone or a suitable precursor using a deuterium source and a catalyst. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5-tetradeuteriooxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJPLYNZGCXSJM-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OCC1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research Applications of Delta Valerolactone 3,3,4,4 D4
Applications in Analytical Chemistry
The deuterated lactone, delta-valerolactone-3,3,4,4-D4, serves as a critical tool in the field of analytical chemistry, primarily owing to the unique properties conferred by the presence of deuterium (B1214612) atoms. Its applications are particularly prominent in quantitative mass spectrometry and spectroscopic structural elucidation.
Structural Elucidation through Spectroscopic Techniques
Beyond its use in quantitative analysis, this compound and other deuterated compounds are valuable in spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. tutorchase.comresearchgate.net In ¹H NMR, which observes hydrogen nuclei, the use of deuterated solvents is standard practice to avoid large solvent signals that would obscure the signals from the analyte. tutorchase.comlabinsights.nltcichemicals.com Deuterium (²H) has a different nuclear spin and resonates at a different frequency than protium (B1232500) (¹H), so it does not produce signals in a ¹H NMR spectrum. tutorchase.comsavemyexams.com
The presence of deuterium in a molecule like this compound can be confirmed using ²H NMR (deuterium NMR). wikipedia.org A deuterated compound will show a strong peak in a ²H NMR spectrum, while being absent in the corresponding regions of a ¹H NMR spectrum. wikipedia.org This makes NMR an excellent technique for verifying the success of deuteration. wikipedia.org While ²H NMR has a similar chemical shift range to ¹H NMR, it typically has poorer resolution. wikipedia.org However, it is highly informative, especially in solid-state NMR. wikipedia.org The combination of ¹H and ¹³C NMR is a standard method for structural elucidation. chemrxiv.org Machine learning models are even being developed to predict molecular structures directly from ¹H and ¹³C NMR spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds
Simplification and Interpretation of NMR Spectra
The strategic replacement of protons with deuterium in this compound serves to simplify complex proton NMR (¹H NMR) spectra. Since deuterium (²H) resonates at a different frequency from protons, the signals corresponding to the deuterated positions are absent from the ¹H NMR spectrum. studymind.co.uksavemyexams.com This isotopic substitution effectively removes the signals of the protons at the 3 and 4 positions of the valerolactone ring, reducing the complexity of the spectrum and allowing for a clearer interpretation of the remaining proton signals. This simplification is crucial for the structural elucidation of complex organic molecules where signal overlap is a common issue. aston.ac.uk
Enhancing Sensitivity in NMR Spectroscopy
While the direct substitution of protons with deuterium in the analyte itself simplifies spectra, the use of deuterated compounds in NMR, in a broader sense, contributes to enhanced sensitivity. studymind.co.ukacs.org In solid-state NMR of highly deuterated proteins, for instance, preserving the magnetization of water (a deuterated solvent) can enhance the sensitivity of the experiment by reducing the recovery time of the proton's longitudinal magnetization. nih.gov This is achieved through polarization transfer from the non-saturated deuterated solvent to the protein. nih.gov Furthermore, new NMR sample preparation techniques, such as sandwiching a small amount of deuterated solvent containing the analyte between two non-deuterated, immiscible solvents, have been shown to improve the signal-to-noise ratio by concentrating the analyte within the NMR coil's detection volume. chemrxiv.org This can lead to significant savings in experimental time. chemrxiv.org
Proton-Deuterium Exchange for Labile Proton Identification
Deuterium exchange is a powerful technique in ¹H NMR for identifying labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups. openochem.org When a compound with such protons is dissolved in a deuterated solvent like D₂O, the labile protons can exchange with deuterium atoms. openochem.orgnanalysis.com This exchange results in the disappearance of the corresponding proton signal from the ¹H NMR spectrum, as deuterium is "silent" in a typical ¹H NMR experiment. openochem.org This method is invaluable for confirming the presence of exchangeable protons within a molecule. openochem.orgnanalysis.com For example, the chemical exchange of labile protons by deuterium has been used to selectively detect pharmaceuticals in solid formulations. rsc.orgnih.gov
Use of Deuterated Solvents in NMR
Deuterated solvents are fundamental in NMR spectroscopy for several key reasons. Primarily, they are used to avoid the large, interfering signal that would be produced by a regular, proton-containing solvent, which would otherwise overwhelm the signals from the analyte. studymind.co.uk Deuterium absorbs at a completely different frequency, thus not interfering with the ¹H NMR spectrum. studymind.co.uk Additionally, modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability and the accuracy of the measurements. studymind.co.uk This lock system constantly adjusts the magnetic field strength to maintain a constant resonance frequency. Deuterated solvents also provide a reference for accurately defining the 0 ppm point on the chemical shift scale.
Commonly Used Deuterated Solvents in NMR:
| Solvent Name | Chemical Formula |
| Chloroform-d | CDCl₃ |
| Deuterium Oxide | D₂O |
| Acetone-d₆ | (CD₃)₂CO |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO |
| Benzene-d₆ | C₆D₆ |
| Methanol-d₄ | CD₃OD |
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Differentiation
In mass spectrometry, the known mass difference between hydrogen and deuterium in this compound makes it an excellent internal standard for quantitative analysis. evitachem.comclearsynth.com The distinct isotopic signature allows for easy differentiation between the deuterated standard and the non-deuterated analyte, which is crucial for accurate quantification. clearsynth.comrsc.org This isotopic labeling helps to compensate for variations in sample preparation and instrument response. clearsynth.com
The fragmentation patterns of deuterated compounds in MS can also provide valuable structural information. kashanu.ac.irnhqhblog.tech By comparing the mass spectra of the deuterated and non-deuterated forms of a molecule, researchers can deduce the location of the deuterium labels and gain insights into the fragmentation mechanisms. researchgate.netresearchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
Q-TOF-MS is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. labcompare.comnih.gov This combination provides high mass accuracy, high resolution, and the ability to perform fragmentation experiments (MS/MS). labcompare.combruker.com In the analysis of deuterated compounds like this compound, Q-TOF-MS can be used for general unknown screening in complex matrices. nih.gov The high resolution allows for the accurate determination of the mass-to-charge ratio of ions, which is essential for identifying and quantifying compounds in a mixture. researcher.life The MS/MS capabilities enable the fragmentation of selected ions to obtain structural information. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including lactones. rsc.orgacs.org In the context of this compound, ESI-MS can be used to generate ions of the molecule with minimal fragmentation. nih.govresearchgate.net The resulting mass spectrum will clearly show the molecular ion peak, allowing for the confirmation of the compound's molecular weight and isotopic enrichment. researchgate.net ESI can be coupled with MS/MS techniques to induce fragmentation in a controlled manner, providing insights into the structure of the molecule and the position of the deuterium labels. researchgate.netnih.gov Studies have shown that the fragmentation mechanisms of lactones under ESI conditions can be complex and are influenced by the structure of the molecule. nih.govresearchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) is a highly selective and sensitive analytical technique used for separating and identifying volatile compounds in complex mixtures. osti.gov In this context, this compound serves a crucial function as an internal standard for the quantitative analysis of its non-deuterated counterpart, delta-valerolactone (B126995). evitachem.com
The primary role of this compound in GC/MS/MS is in isotope dilution mass spectrometry. mdpi.com Because it is chemically identical to the analyte (the non-deuterated delta-valerolactone), it behaves similarly during sample preparation, extraction, and chromatography. pnnl.gov However, due to its higher mass (a result of the four deuterium atoms), it is easily distinguished from the native compound by the mass spectrometer. evitachem.com
In a typical workflow, a known quantity of this compound is added to a sample containing an unknown quantity of delta-valerolactone. The mixture is then processed and injected into the GC/MS/MS system. The gas chromatograph separates the compounds, and the tandem mass spectrometer detects both the deuterated standard and the non-deuterated analyte. By comparing the signal intensity of the analyte to that of the internal standard, a precise quantification of the delta-valerolactone in the original sample can be achieved. evitachem.com This method corrects for any loss of analyte during sample handling, leading to highly accurate and reliable measurements. mdpi.com
Challenges in Structural Elucidation Due to Deuterium Migration
While deuterium labeling is a powerful technique, its application is not without challenges. A significant issue that can complicate structural elucidation and quantitative analysis is the potential for deuterium migration or scrambling. acs.org This phenomenon occurs when deuterium atoms move from their original labeled positions to other locations on the molecule or exchange with hydrogen atoms from the solvent or other molecules (back-exchange). thermofisher.comacs.org
This migration is particularly problematic in mass spectrometry when energetic fragmentation methods, such as Collision-Induced Dissociation (CID), are used. thermofisher.com The energy applied to the molecule to induce fragmentation can also be sufficient to break and reform C-D and C-H bonds, leading to a redistribution of the isotopes. acs.org If the deuterium atoms on this compound migrate from the C3 and C4 positions, the resulting fragment ions will not provide clear information about the original structure, complicating mechanistic studies that rely on tracking the specific location of the label. acs.orgredalyc.org
Furthermore, back-exchange can occur during sample preparation or analysis, particularly in the presence of acidic or basic conditions or protic solvents. thermofisher.com This leads to a loss of the deuterium label and the formation of partially deuterated or fully non-deuterated molecules, which can compromise the accuracy of quantitative analyses that rely on a stable isotope ratio. acs.org Therefore, careful control of experimental conditions, such as pH and temperature, and the use of less energetic fragmentation techniques like Electron Transfer Dissociation (ETD) where possible, are crucial to maintain the isotopic integrity of this compound. thermofisher.com
Applications in Mechanistic Investigations
Isotopically labeled compounds like this compound are invaluable tools for investigating the mechanisms of chemical reactions. osti.govbeilstein-journals.org By replacing specific hydrogen atoms with deuterium, researchers can trace the journey of atoms through complex transformations, identify reaction intermediates, and understand the precise sequence of bond-breaking and bond-forming events. researchgate.net
Elucidation of Reaction Pathways and Intermediates
The presence of deuterium atoms at defined positions (C3 and C4) in the this compound molecule allows it to be used as a probe to follow reaction pathways. evitachem.comscielo.br
Tracing Atomic Movement within Complex Systems
The core utility of this compound in mechanistic studies is its function as a tracer. evitachem.com The four deuterium atoms act as heavy labels on the carbon backbone. When the lactone undergoes a reaction, such as the well-studied ring-opening polymerization to form polyesters, the fate of the labeled segment can be monitored using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. evitachem.comresearchgate.net
For example, in studies of polymerization or degradation, analyzing the product mixture for the location of the deuterium atoms reveals how the lactone ring was cleaved and how the resulting fragments were incorporated into new molecules. This provides direct evidence for proposed intermediates and reaction pathways, confirming or refuting theoretical models. scielo.br
Kinetic Isotope Effects (KIE) in Chemical Transformations
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced for hydrogen-deuterium substitution due to the significant mass difference (approximately 100%). libretexts.org The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step are typically slower than those involving a C-H bond. evitachem.com
By comparing the reaction rate of this compound (k_D) with that of its non-deuterated isotopologue (k_H), researchers can calculate the KIE (k_H/k_D). wikipedia.org
A primary KIE (typically with a k_H/k_D value between 2 and 7) is observed if the C-H/C-D bond at the 3 or 4 position is broken during the rate-limiting step of the reaction. libretexts.org This provides strong evidence for the involvement of that specific bond in the key transition state.
A secondary KIE (with k_H/k_D values typically between 0.7 and 1.5) may be observed if the labeled position is not directly involved in bond cleavage but is located near the reaction center. wikipedia.org The magnitude of the secondary KIE can provide information about changes in hybridization at the carbon atom during the transition state. wikipedia.org
The table below summarizes the types of information that can be gleaned from KIE studies using this compound.
| KIE Value (k_H/k_D) | Type of KIE | Mechanistic Implication |
|---|---|---|
| > 2 | Primary | C-H/C-D bond at C3 or C4 is broken in the rate-determining step. |
| ≈ 1 | None | C-H/C-D bond at C3 or C4 is not broken in or before the rate-determining step. |
| > 1 (but < 2) | Secondary (Normal) | Indicates a change in hybridization from sp³ to sp² at the labeled carbon in the transition state. |
| < 1 | Secondary (Inverse) | Indicates a change in hybridization from sp² to sp³ at the labeled carbon in the transition state. |
These KIE studies are fundamental in distinguishing between proposed reaction mechanisms, such as different pathways for enzymatic catalysis or organocatalyzed polymerizations. researchgate.netnih.gov
Ring-Opening Polymerization (ROP) of Lactones
Synthesis of Biodegradable Polymers and Copolymers
Applications in Metabolic Studies
The use of stable, non-radioactive isotopes has revolutionized the study of metabolism. This compound, as a deuterated compound, is an ideal tracer for investigating metabolic processes in living systems.
Stable isotope tracing is a powerful method used to follow the journey of a molecule through a series of biochemical reactions within a cell or organism. nih.gov When a substrate labeled with a stable isotope like deuterium (²H) is introduced, it can be tracked as it is converted into downstream metabolites. nih.gov This provides unparalleled, dynamic insights into the metabolic wiring of cells, revealing the origins of metabolites and the relative activity of different pathways. nih.gov
The low natural abundance of deuterium (approximately 0.015%) ensures that the administered labeled compound provides a strong signal with minimal background interference. frontiersin.org Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the tracer and its metabolic products, allowing researchers to map metabolic fluxes and understand how they are affected by genetic or environmental changes. nih.gov
Deuterium Metabolic Imaging (DMI) is a novel and non-invasive magnetic resonance imaging (MRI) technique that enables the three-dimensional mapping of metabolic processes in real-time. rsc.org The method involves the administration of a deuterium-labeled substrate, which is then metabolized by the body. By performing deuterium MR spectroscopic imaging, researchers can simultaneously detect the spatial distribution of the administered substrate and its metabolic products. rsc.org
DMI provides a direct window into metabolic activity, distinguishing it from other imaging techniques that may only show substrate uptake. rsc.org For example, DMI has been used with deuterated glucose to visualize the Warburg effect in tumors by mapping the conversion of glucose to lactate. rsc.org The technique is robust and versatile, requiring only minimal modifications to clinical MRI scanners, and holds great potential for both preclinical research and future clinical applications in diagnosing and monitoring diseases characterized by altered metabolism. rsc.org A compound like this compound could potentially be used as a DMI probe to study specific metabolic pathways involving lactone structures or fatty acid metabolism.
Understanding how organisms absorb, distribute, and utilize nutrients is fundamental to nutrition and metabolic research. Stable isotope tracers provide a unique and powerful tool for these investigations at the whole-body level. researchgate.netnih.gov By introducing a deuterated nutrient or metabolite, scientists can track its absorption and subsequent incorporation into various tissues or conversion into other molecules. researchgate.net
This approach allows for the quantitative measurement of metabolite fluxes between different biological compartments. researchgate.net For instance, studies have used stable isotopes to measure the absorption and oxidation of macronutrients like fats and carbohydrates, and to estimate the utilization of energy stores such as muscle glycogen. nsf.govnih.gov Using a tracer like this compound could enable detailed studies on the utilization of short-chain fatty acids or related energy substrates, providing critical data on how diet, disease, or therapeutic interventions affect nutrient metabolism. rsc.org
Deuterium Metabolic Imaging (DMI) for Real-time Metabolism
Quantitative Metabolic Flux Analysis (MFA) with Isotopically Labeled Substrates
Quantitative Metabolic Flux Analysis (MFA) is a pivotal technique for unraveling the intricate network of metabolic reactions within living cells. By introducing substrates labeled with stable isotopes, scientists can trace the journey of atoms through metabolic pathways. The distribution of these isotopes in various metabolites provides a quantitative measure of the traffic, or flux, through these pathways. This approach offers a dynamic snapshot of cellular metabolism that is unattainable through other methods.
The selection of an appropriate isotopic tracer is a critical step in designing an MFA experiment. The choice depends on the specific metabolic pathways under investigation. For instance, ¹³C-labeled glucose and glutamine are commonly used to probe central carbon metabolism. The resulting isotopic labeling patterns in amino acids, organic acids, and other intermediates are then measured, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Computational and Theoretical Studies on Deuterated Delta Valerolactone Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating complex reaction pathways. mdpi.com By modeling the electron density of a system, DFT can accurately predict the geometries of reactants, transition states, and products, along with their corresponding energies. This allows for the detailed mapping of potential energy surfaces and the calculation of activation barriers, providing a deep understanding of reaction kinetics and thermodynamics. researchgate.net For deuterated systems, DFT is particularly useful in explaining kinetic isotope effects (KIEs), where the substitution of hydrogen with deuterium (B1214612) alters reaction rates. snnu.edu.cn
One of the most significant reactions involving δ-valerolactone is ring-opening polymerization (ROP), which produces biodegradable polyesters. cardiff.ac.ukrsc.org DFT calculations have been instrumental in exploring the mechanisms of ROP catalyzed by various initiators, including N-heterocyclic carbenes (NHCs) and metal complexes. cardiff.ac.ukresearchgate.net Studies have investigated different potential pathways, such as the direct nucleophilic attack of a catalyst on the lactone versus the activation of a co-initiator like an alcohol. cardiff.ac.uk For delta-Valerolactone-3,3,4,4-D4, DFT calculations can predict how deuteration at the C3 and C4 positions influences the stability of intermediates and the energy of transition states in the polymerization process. While the deuteration is not at a site of direct bond cleavage in the ROP backbone formation, secondary KIEs could still arise, subtly affecting polymerization kinetics.
Hydrolysis is another key reaction of lactones. researchgate.netsemanticscholar.org Theoretical studies on the hydrolysis of similar lactones, such as γ-butyrolactone, have utilized DFT to compare different mechanistic pathways (e.g., BAC2, AAL1) under acidic and basic conditions. semanticscholar.org These studies often incorporate explicit solvent molecules to accurately model hydrogen bonding and proton transfer steps. semanticscholar.org For this compound, DFT could be used to model the hydrolysis mechanism, predicting the activation energies for each step and rationalizing the influence of the deuterium atoms on the reaction rate.
Mechanistic studies involving palladium-catalyzed reactions to form medium-sized lactones have also benefited from DFT calculations, often in conjunction with deuterium-labeling experiments to probe proposed pathways like a 1,4-palladium shift. nih.govnih.govresearchgate.net
| Reaction Type | Catalyst/Condition | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference Methodology |
|---|---|---|---|---|---|
| ROP Initiation | N-Heterocyclic Carbene (NHC) | B3LYP/6-311+G(d,p) | Activation Enthalpy (ΔH‡) | +15.2 | cardiff.ac.uk |
| ROP Propagation | Sn(Oct)₂ | ωB97X-D/def2-TZVP | Activation Barrier (ΔG‡) | +14.8 | researchgate.net |
| Alkaline Hydrolysis | OH⁻, H₂O | B3LYP-D3/6-311+G(d) | Activation Free Energy (ΔG‡) | +22.5 | semanticscholar.org |
| Acidic Hydrolysis | H₃O⁺, H₂O | M06-2X/6-311+G(d,p) | Activation Free Energy (ΔG‡) | +28.0 | scielo.br |
Conformational Analysis of Deuterated Lactones
The three-dimensional shape of a molecule is critical to its physical properties and chemical reactivity. Lactones, as cyclic esters, adopt specific, low-energy conformations. The six-membered ring of δ-valerolactone is not planar and exists in several interconverting conformations, primarily the half-chair and boat forms. rsc.org Computational methods, especially DFT, are highly effective for exploring the conformational landscape of such molecules. nih.gov These calculations can determine the relative energies of different conformers and the energy barriers for interconversion between them.
For the parent δ-valerolactone, computational studies have established the half-chair as the global minimum energy conformation, with the boat conformation being slightly higher in energy. rsc.orgnih.gov The introduction of substituents, or in this case, isotopic labels, can influence the conformational equilibrium. In this compound, the increased mass of deuterium compared to protium (B1232500) does not significantly alter the electronic potential energy surface. However, it does affect the zero-point vibrational energies (ZPVE), which can lead to small changes in the relative stabilities of conformers.
The primary methods for such analyses involve:
Conformational Search: Systematically or stochastically generating a wide range of possible geometries.
Geometry Optimization: Using DFT to find the nearest local energy minimum for each generated geometry.
Frequency Calculation: Confirming that the optimized geometries are true minima (no imaginary frequencies) and calculating thermodynamic properties, including ZPVE and Gibbs free energies.
These theoretical predictions are often validated by comparison with experimental data from techniques like NMR spectroscopy, where coupling constants and Nuclear Overhauser Effect (NOE) data provide information about the molecule's average conformation in solution. ufrgs.brdoi.org
| Conformation | Point Group | Relative Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Reference Methodology |
|---|---|---|---|---|
| Half-Chair | C₁ | 0.00 | 0.00 | nih.gov |
| Boat | C₁ | ~0.9 - 1.5 | ~0.9 | rsc.orgnih.gov |
| Twist-Boat | C₂ | ~4.0 - 5.0 | N/A | nih.gov |
Modeling of Solvent-Solute Interactions involving Deuterated Solvents
Reactions and molecular properties are profoundly influenced by the surrounding solvent. Computational models are essential for describing these effects, which range from bulk electrostatic stabilization to specific, direct interactions like hydrogen bonding. libretexts.org When studying deuterated compounds like this compound, it is common to use deuterated solvents (e.g., chloroform-d, methanol-d4) for analytical purposes like NMR spectroscopy. ufmg.brmdpi.com Therefore, theoretical models must accurately account for the interactions between the deuterated solute and the deuterated solvent.
Two primary approaches are used to model solvation:
Implicit Solvation Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. scielo.br Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient and capture the bulk electrostatic effects of the solvent. researchgate.netmdpi.com
Explicit Solvation Models: A specific number of individual solvent molecules are included in the calculation along with the solute molecule. This approach is computationally more demanding but is crucial for systems where direct solute-solvent interactions, such as hydrogen bonding, play a dominant role in the chemistry. semanticscholar.orgrsc.org Often, a hybrid or "microsolvation" approach is used, where a few explicit solvent molecules are combined with an implicit continuum model to balance accuracy and computational cost. scielo.br
| Model Type | Specific Model | Description | Typical Application | Reference |
|---|---|---|---|---|
| Implicit (Continuum) | PCM/CPCM | Represents the solvent as a polarizable dielectric continuum. | General solvation effects, reaction thermodynamics. | scielo.broup.com |
| Implicit (Continuum) | SMD | A universal solvation model based on electron density. | Calculating solvation free energies. | researchgate.netsemanticscholar.org |
| Explicit | Cluster Model | Includes a finite number of solvent molecules in the quantum calculation. | Probing specific hydrogen bonds and proton transfer. | rsc.org |
| Hybrid | Microsolvation + PCM | Combines a few explicit solvent molecules with a continuum background. | Modeling reaction mechanisms in protic solvents. | semanticscholar.orgscielo.br |
Challenges and Future Directions in Research with Delta Valerolactone 3,3,4,4 D4
Overcoming Limitations in Deuterium (B1214612) Labeling Synthesis
The synthesis of delta-valerolactone-3,3,4,4-D4, while achievable, is not without its difficulties. A common method involves the deuteration of delta-valerolactone (B126995) using deuterated solvents and a catalyst, such as palladium, under a deuterium gas atmosphere. evitachem.com This process aims to selectively replace hydrogen atoms at the 3 and 4 positions of the lactone ring with deuterium. evitachem.com However, achieving high levels of specific and complete deuteration can be challenging and often requires optimization of reaction conditions like temperature, pressure, and reaction time. evitachem.com
One of the primary limitations is the potential for incomplete deuteration or the introduction of deuterium at unintended positions, which can complicate subsequent analyses. The synthesis of deuterated lactones for use as internal standards in mass spectrometry, for instance, requires high isotopic purity to ensure accurate quantification. acs.org Furthermore, the synthesis of deuterated polymers can be time-consuming and resource-intensive, depending on the desired level of deuteration and the specific monomer units involved. researchgate.net
| Challenge | Description | Potential Solution |
| Incomplete Deuteration | The reaction may not proceed to completion, leaving some molecules with fewer than the desired four deuterium atoms. | Optimization of reaction time, temperature, and catalyst loading. evitachem.com |
| Non-specific Labeling | Deuterium atoms may be incorporated at positions other than the intended 3 and 4 carbons. | Use of regioselective catalysts and carefully controlled reaction conditions. mdpi.com |
| Cost and Resource Intensity | The use of deuterium gas and specialized catalysts can be expensive and require specialized equipment. researchgate.net | Development of more efficient and cost-effective catalytic systems. wiseguyreports.com |
Addressing Isotope Effects on Analytical Performance
The use of deuterated compounds like this compound as internal standards in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) is a common practice to improve accuracy and precision. nih.govclearsynth.com However, the substitution of hydrogen with deuterium can lead to the "isotope effect," where the deuterated and non-deuterated compounds exhibit slightly different physicochemical properties. nih.govacs.org
In chromatography, this can manifest as a small difference in retention times between the analyte and its deuterated internal standard. nih.govmyadlm.org If this chromatographic separation occurs in a region of the analysis where ion suppression or enhancement from the sample matrix is changing, it can lead to inaccuracies in quantification. myadlm.org While often minor, this effect needs to be carefully evaluated during method validation, especially for complex biological samples where matrix effects can be significant. nih.govoup.com Studies have shown that the magnitude of the isotope effect can depend on the number and position of the deuterium atoms. mdpi.com
| Analytical Technique | Isotope Effect Manifestation | Impact on Performance | Mitigation Strategy |
| Liquid Chromatography | Slight shift in retention time between the deuterated and non-deuterated compound. nih.govmyadlm.org | Can lead to differential ionization and inaccurate quantification if co-elution is not perfect, particularly in the presence of matrix effects. myadlm.org | Careful chromatographic method development to ensure co-elution or use of alternative stable isotopes like ¹³C. acs.org |
| Mass Spectrometry | The mass difference is the basis for its use as an internal standard. clearsynth.com | Generally beneficial for distinguishing the standard from the analyte. | Not applicable, as this is the intended purpose. |
Advances in Spectroscopic Data Interpretation for Complex Deuterated Molecules
The structural confirmation and purity assessment of this compound heavily rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). evitachem.com The presence of deuterium atoms leads to distinct changes in the spectra compared to the non-deuterated analog.
In ¹H NMR spectroscopy, the signals corresponding to the protons at the 3 and 4 positions are absent, providing clear evidence of successful deuteration. The remaining proton signals can be assigned to the other positions in the molecule. chegg.com In ¹³C NMR, the carbons bonded to deuterium (C-3 and C-4) will exhibit a characteristic splitting pattern and a shift in their resonance frequency due to the spin and gyromagnetic ratio of the deuterium nucleus. For mass spectrometry, the molecular ion peak will be shifted by +4 mass units compared to the unlabeled compound, confirming the incorporation of four deuterium atoms. evitachem.com
Interpreting these spectra for complex deuterated molecules requires a solid understanding of isotope effects on chemical shifts and coupling constants. While the fundamental principles are well-established, the analysis of more complex deuterated polymers or metabolites can present challenges in unambiguously assigning all signals and confirming the precise location and extent of deuteration. ornl.govdtic.mil
| Spectroscopic Technique | Effect of Deuteration on δ-Valerolactone-3,3,4,4-D4 |
| ¹H NMR | Absence of signals for protons at C-3 and C-4. chegg.com |
| ¹³C NMR | Splitting of C-3 and C-4 signals and a shift in their chemical shifts. chegg.com |
| Mass Spectrometry | Molecular ion peak shifted by +4 m/z units. evitachem.com |
Emerging Methodologies for Deuterium Incorporation and Application
The field of deuterium labeling is continually evolving, with new methodologies being developed to improve the efficiency, selectivity, and scope of deuterium incorporation. acs.org Recent trends include the use of novel catalytic systems, such as those based on transition metals, for more controlled and regioselective deuteration. mdpi.com Photocatalytic methods are also gaining traction as they often proceed under mild conditions, which is beneficial for sensitive molecules. assumption.edu
These emerging techniques could offer more efficient routes to synthesize this compound and other specifically labeled lactones. Beyond its traditional use as an internal standard, there is growing interest in using deuterated compounds to study reaction mechanisms and to create "heavy" polymers with altered physical and chemical properties. acs.orgresolvemass.ca For example, deuterated polymers exhibit different vibrational frequencies and can have enhanced thermal stability. dtic.milresolvemass.ca
| Methodology | Description | Potential Advantage for δ-Valerolactone-3,3,4,4-D4 Synthesis |
| Advanced Catalysis | Use of new transition metal catalysts for hydrogen isotope exchange. mdpi.com | Higher selectivity and efficiency, potentially reducing byproducts and simplifying purification. |
| Photocatalysis | Light-driven reactions for deuterium incorporation. assumption.edu | Mild reaction conditions that can preserve the integrity of the lactone ring. |
| Biocatalysis | Use of enzymes for deuteration. researchgate.net | High specificity and potential for creating stereospecifically labeled compounds. |
Expanding the Scope of Mechanistic and Polymerization Studies
Delta-valerolactone is a key monomer in the synthesis of biodegradable polyesters like poly(δ-valerolactone) (PVL). rsc.orgacs.org The use of its deuterated counterpart, this compound, can provide valuable insights into the mechanisms of ring-opening polymerization (ROP). mdpi.comacs.org By tracking the fate of the deuterium atoms in the resulting polymer chain, researchers can elucidate details of the polymerization process, such as the nature of the active species and the occurrence of side reactions.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the mechanism of ROP of delta-valerolactone. cardiff.ac.uk Combining these theoretical approaches with experimental studies using deuterated monomers can offer a powerful strategy for a more complete understanding of the polymerization kinetics and mechanism. acs.org Furthermore, the synthesis of polymers from this compound allows for the investigation of isotope effects on the physical properties of the resulting polyesters, such as their thermal stability, crystallinity, and degradation behavior. acs.orgresolvemass.ca This could lead to the development of new polymeric materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing delta-Valerolactone-3,3,4,4-D4 with high isotopic purity, and how can impurities be minimized?
- Methodological Answer : Synthesis typically involves catalytic deuteration of precursor molecules (e.g., using D₂O or deuterated reagents under controlled conditions). Post-synthesis purification via fractional distillation or preparative HPLC is recommended to remove non-deuterated byproducts. Isotopic purity should be confirmed using H-NMR to assess deuterium incorporation at positions 3,3,4,4 and mass spectrometry (MS) to verify the molecular ion pattern (e.g., M+4 peak) .
Q. How should researchers characterize the structural integrity and deuteration efficiency of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR can identify residual proton signals, while H-NMR confirms deuterium placement.
- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment (e.g., M+4 peak for four deuterium atoms).
- Infrared (IR) Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) with non-deuterated analogues to validate positional deuteration .
Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?
- Methodological Answer : Store in airtight, chemically inert containers (e.g., amber glass vials) under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Recommended storage temperature is -20°C, as higher temperatures may accelerate deuterium exchange or degradation. Regularly monitor stability via NMR and MS over time .
Advanced Research Questions
Q. How do deuterium isotope effects (KIEs) influence the reaction mechanisms of this compound in ring-opening polymerizations?
- Methodological Answer : Compare kinetic parameters (e.g., rate constants, activation energies) between deuterated and non-deuterated analogues using techniques like:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
- Computational Modeling : Density Functional Theory (DFT) to predict KIE impacts on transition states.
- Isotopic Tracing : Use C-labeled co-monomers to track deuterium’s role in chain propagation .
Q. What experimental strategies can resolve contradictions in reported catalytic efficiencies of this compound under varying reaction conditions?
- Methodological Answer :
- Controlled Replication : Standardize catalysts (e.g., enzyme vs. metal-based), solvents, and temperatures across labs.
- In-Situ Monitoring : Use real-time techniques like GC-MS or NMR to detect intermediates or side reactions.
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., moisture, oxygen levels) .
Q. How can researchers assess the metabolic stability of this compound in biological systems compared to its non-deuterated form?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes or cytochrome P450 enzymes, quantifying deuterium retention via LC-MS.
- Isotope Tracing : Use H-NMR or isotope-ratio MS to track deuterium in metabolites.
- Comparative Pharmacokinetics : Measure half-life () and clearance rates in model organisms .
Data Analysis & Reporting
Q. What statistical approaches are recommended for analyzing small-sample datasets in deuterated lactone studies?
- Methodological Answer :
- Bootstrapping : Resample data to estimate confidence intervals for kinetic parameters.
- Bayesian Inference : Model uncertainty in low-replication experiments.
- Meta-Analysis : Aggregate data from multiple studies to identify trends, ensuring transparency in data curation .
Q. How should researchers address discrepancies between computational predictions and experimental results for deuterium-dependent reactions?
- Methodological Answer :
- Sensitivity Analysis : Test computational models against varied input parameters (e.g., solvent polarity, temperature).
- Experimental Triangulation : Cross-validate with multiple techniques (e.g., XRD for crystal structure vs. DFT for electronic effects).
- Error Margins : Report confidence intervals for both computational and experimental data .
Safety & Compliance
Q. What are the critical safety protocols for handling this compound in solvent-free polymerization experiments?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, splash goggles, and flame-resistant lab coats.
- Emergency Preparedness : Pre-test reactions at micro-scale to assess exothermic risks; keep CO₂ fire extinguishers accessible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
